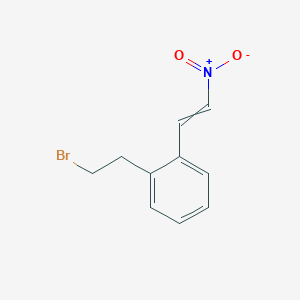
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene, also known by its CAS number 43035-11-6, is a chemical compound with significant applications in various scientific fields
Méthodes De Préparation
The synthesis of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves several steps, including specific reaction conditions and reagents. One common synthetic route involves the use of a substituted bridge ring inhibitor, which is prepared through a series of reactions that include the formation of a bridge ring structure . The preparation method for this compound typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride . Substitution reactions can occur under acidic or basic conditions, leading to the formation of different products depending on the nature of the substituents involved.
Applications De Recherche Scientifique
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology, this compound has been investigated for its potential as a KRAS G12D inhibitor, showing promising results in selective inhibition and better pharmacodynamic properties . Additionally, this compound has applications in medicine, particularly in the development of new therapeutic agents for cancer treatment . Its unique properties also make it valuable in industrial processes, where it can be used in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves its interaction with specific molecular targets and pathways. As a KRAS G12D inhibitor, this compound binds to the KRAS protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition results in the suppression of tumor growth and has potential therapeutic applications in cancer treatment. The compound’s mechanism of action is further elucidated through computational methods and experimental studies that analyze its effects on gene expression and protein interactions .
Comparaison Avec Des Composés Similaires
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene can be compared with other similar compounds, such as other KRAS inhibitors and bridge ring inhibitors. While many compounds share similar structural features, this compound stands out due to its selective inhibition of the KRAS G12D mutation and its favorable pharmacokinetic properties . Similar compounds include other KRAS inhibitors like AMG 510 and MRTX849, which also target the KRAS protein but may differ in their specificity and efficacy . The unique structure and properties of this compound make it a valuable addition to the arsenal of compounds used in cancer research and treatment.
Propriétés
Numéro CAS |
43035-11-6 |
|---|---|
Formule moléculaire |
C8H12N2O3S2 |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene |
InChI |
InChI=1S/C8H12N2O3S2/c1-10(2)6-3-4-7(9)8(5-6)14-15(11,12)13/h3-5H,9H2,1-2H3,(H,11,12,13) |
Clé InChI |
YWFSXFXMEXDVTH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N)SS(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine](/img/structure/B8653343.png)









